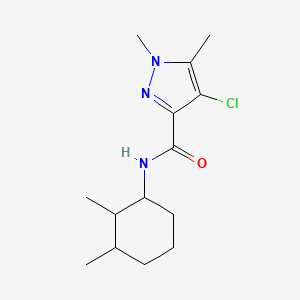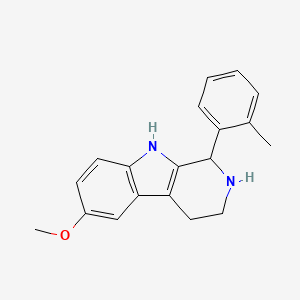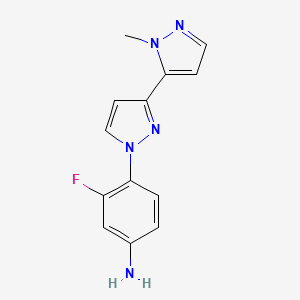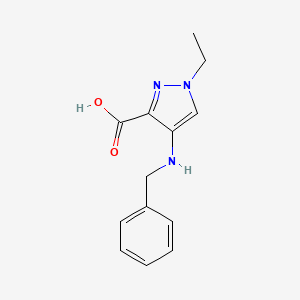
4-chloro-N-(2,3-dimethylcyclohexyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,3-dimethylcyclohexyl)butanamide is a chemical compound that falls within the class of amides. Its structure consists of a chlorinated benzene ring attached to a cyclohexyl group, which in turn is linked to a butanamide moiety. The compound’s systematic name reflects its substituents and arrangement of atoms.
Preparation Methods
Synthetic Routes:
The synthetic preparation of 4-chloro-N-(2,3-dimethylcyclohexyl)butanamide involves several steps. One common approach is the reaction between 2,3-dimethylcyclohexanone and 4-chlorobenzoyl chloride. The reaction proceeds via an acylation process, resulting in the formation of the desired amide.
Reaction Conditions:
- Reactants: 2,3-dimethylcyclohexanone, 4-chlorobenzoyl chloride
- Solvent: Organic solvent (e.g., dichloromethane)
- Catalyst: Base (e.g., triethylamine)
- Temperature: Room temperature or slightly elevated
- Workup: Acidification and extraction
Industrial Production:
Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific proprietary processes are typically not disclosed.
Chemical Reactions Analysis
4-chloro-N-(2,3-dimethylcyclohexyl)butanamide can participate in various chemical reactions:
Substitution Reactions: The chlorine atom can undergo nucleophilic substitution reactions.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Acid-Catalyzed Hydrolysis: The amide linkage can be hydrolyzed under acidic conditions.
Common reagents include nucleophiles (e.g., amines), reducing agents (e.g., lithium aluminum hydride), and acids (e.g., hydrochloric acid).
Scientific Research Applications
4-chloro-N-(2,3-dimethylcyclohexyl)butanamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: It may serve as a tool compound to investigate biological pathways.
Industry: Its derivatives could have industrial applications (e.g., as intermediates in organic synthesis).
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules. Further studies are needed to elucidate its precise mode of action.
Properties
Molecular Formula |
C14H22ClN3O |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
4-chloro-N-(2,3-dimethylcyclohexyl)-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H22ClN3O/c1-8-6-5-7-11(9(8)2)16-14(19)13-12(15)10(3)18(4)17-13/h8-9,11H,5-7H2,1-4H3,(H,16,19) |
InChI Key |
ADNFQCMMUQMBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=NN(C(=C2Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B10908290.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine](/img/structure/B10908291.png)

![1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B10908294.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B10908301.png)

![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908318.png)
![tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10908321.png)


![2-(4-Iodo-2-methylanilino)-N'~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide](/img/structure/B10908331.png)

![3-{[(2E,5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B10908344.png)
